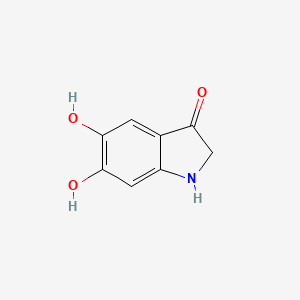

5,6-Dihydroxyindolin-3-one

Description

Contextualization within Indoline (B122111) and Indole (B1671886) Chemistry

The chemistry of indolinones is intrinsically linked to that of indoles and indolines. goong.comwikipedia.org Indole, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org Indoline is a related compound where the 2-3 bond in the pyrrole ring is saturated. wikipedia.org Indolinones, in turn, are derivatives of indoline that contain a ketone group. goong.com

The relationship between these three structures is rooted in their shared bicyclic core. Indole can be considered the aromatic parent compound, from which indoline can be derived through reduction. wikipedia.orgwikipedia.org The introduction of a carbonyl group into the indoline structure gives rise to the indolinone scaffold. goong.com This structural progression highlights the versatility of the indole nucleus and its capacity to generate a diverse range of related heterocyclic systems. The study of indole chemistry historically began with the investigation of the dye indigo, which can be converted to isatin (B1672199) and then to oxindole (B195798), a type of indolinone. wikipedia.org

Structural Classification and Nomenclature of Indolinone Scaffolds

Indolinone scaffolds are classified based on the position of the ketone group on the five-membered ring. The most common isomers are 2-indolinone (also known as oxindole) and 3-indolinone (B1200548). The numbering of the bicyclic system follows standard chemical nomenclature rules, starting from the nitrogen atom as position 1 and proceeding around the rings.

5,6-Dihydroxyindolin-3-one is a specific derivative of the 3-indolinone scaffold. nih.gov Its systematic name, 1,2-dihydro-5,6-dihydroxy-3H-indol-3-one, provides a clear description of its structure:

Indolin-3-one : Indicates the core structure is an indoline with a ketone at the 3-position. nih.gov

5,6-Dihydroxy : Specifies the presence of two hydroxyl (-OH) groups attached to the 5th and 6th carbons of the benzene ring. chemsrc.com

The structural features of indolinone derivatives, including the nature and position of substituents, significantly influence their chemical properties. ontosight.ai For instance, the hydroxyl groups in this compound can impact its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

Detailed Research Findings

Research into 5,6-dihydroxyindole (B162784), a closely related precursor, has provided insights into the synthesis and properties of such compounds. For example, methods have been developed for the synthesis of 5,6-dihydroxyindole through the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene. justia.com This process can achieve high yields and selectivity. justia.com The stability of these dihydroxy-substituted indoles is a significant factor, as they can be prone to oxidation. google.com

The compound 5,6-dihydroxyindoline, another related structure, is known to be a precursor in the formation of melanin-like polymers. google.comrsc.org Studies have shown that 5,6-dihydroxyindoline can be prepared from the corresponding dimethoxyindoline via ether cleavage. google.com These synthetic routes and reactivity patterns of related compounds provide a basis for understanding the chemical behavior of this compound.

Table 2: Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

5,6-dihydroxy-1,2-dihydroindol-3-one |

InChI |

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,9-11H,3H2 |

InChI Key |

ZVDJZAGLPBLUHM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2N1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dihydroxyindolin 3 One and Analogues

Strategies for the Construction of the Dihydroxyindolinone Core

The formation of the dihydroxyindolinone skeleton can be approached through several strategic pathways, primarily involving the creation of the indolin-3-one (also known as pseudoindoxyl) structure from a suitable precursor.

Precursor Synthesis: 5,6-Dihydroxyindole (B162784) (DHI)

A common and crucial precursor for the dihydroxyindolinone core is 5,6-dihydroxyindole (DHI). Its synthesis often begins with commercially available materials like 3,4-dibenzyloxybenzaldehyde (B16220) or L-DOPA.

From Substituted Benzaldehydes: A laboratory-scale synthesis can start from 3,4-dibenzyloxybenzaldehyde. wikipedia.orggoogle.com This route involves a sequence of reactions including a Henry condensation with nitromethane, nitration of the aromatic ring, followed by reduction of both nitro groups and a final deprotection (hydrogenolysis) of the benzyl (B1604629) ethers to yield DHI. wikipedia.org A recent patent describes a tandem process where, after forming 2,β-dinitro-4,5-dibenzyloxystyrene, a palladium-carbon catalyst is used to effect reduction, intramolecular cyclization, and debenzylation in one pot. google.com

From L-DOPA or Dopamine (B1211576): Biosynthesis-inspired routes utilize L-DOPA or dopamine as starting materials. For instance, L-DOPA can be oxidized with an agent like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) to induce oxidative cyclization and decarboxylation, forming DHI. acs.org Similarly, dopamine can be oxidized to dopaquinone, which then cyclizes under alkaline conditions (pH 8-10) to generate DHI.

Reductive Cyclization of Dinitrostyrenes: A high-yield method involves the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene. google.com This process uses hydrogen gas with a palladium, platinum, or rhodium catalyst in a polar hydroxylic solvent system, achieving yields of 95-100%. google.com

Core Construction via Oxidative Dearomatization

A primary strategy for converting indoles into indolin-3-ones is through oxidative dearomatization. This involves the oxidation of a 2-substituted indole (B1671886), which generates a reactive indol-3-one (B1248957) intermediate in situ. scispace.comnih.govresearchgate.net This intermediate can then be trapped or undergo further reactions.

Copper-Catalyzed Oxidation: Copper catalysts are frequently employed for the oxidative dearomatization of 2-arylindoles. scispace.comnih.gov The process can lead to self-dimerization, where the generated indolin-3-one is attacked by another molecule of the starting indole to form a C2-tetrasubstituted indolin-3-one. scispace.comnih.govresearchgate.net

TEMPO-Mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its corresponding oxoammonium salt is another effective method. researchgate.netmdpi.com This allows for the oxidative dearomative coupling of indoles with a wide range of carbon-based nucleophiles, leading to structurally diverse 2,2-disubstituted indolin-3-ones in high yields. mdpi.com

Applying these methods to the precursor 5,6-dihydroxyindole presents a plausible, though challenging, route to the target compound, with the dihydroxy groups likely requiring protection due to their sensitivity to the oxidative conditions. unina.it

Core Construction via Intramolecular Cyclization

Another powerful strategy involves the intramolecular cyclization of carefully designed acyclic precursors.

From 2-Aminophenyl-3-oxopropanoates: A concise method for creating 2-hydroxy-2-substituted indolin-3-ones involves the oxidative cyclization of 2-aminophenyl-1,3-dione precursors. researchgate.netacs.org Using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) and TEMPO, C2-quaternary 2-hydroxy-indolin-3-ones can be synthesized in moderate to excellent yields. researchgate.net To produce the 5,6-dihydroxy target, this would require starting with a 2-amino-4,5-dihydroxyphenyl derivative, with the catechol moiety likely protected during the synthesis.

From Geissoschizine-type Structures: In the context of alkaloid synthesis, oxidative cyclization strategies have been developed where iodine is used as an oxidant to form a key C-C bond, leading to complex indoline (B122111) structures. sorbonne-universite.fr

Functionalization and Derivatization Pathways for Indolinone Structures

Once the indolinone core is formed, it can be subjected to various functionalization and derivatization reactions to produce a library of analogues. These modifications can target the heterocyclic ring, particularly the C2 position, or the phenolic hydroxyl groups.

Functionalization of the Indolinone Core

The C2 position of the indolin-3-one scaffold is a key site for introducing molecular diversity.

C(sp³)–H Functionalization: Direct functionalization of the C2-methylene group has been achieved via potassium iodide-catalyzed C(sp³)–H amination and acyloxylation, using air as a green oxidant. acs.org This method provides straightforward access to 2-amino and 2-acyloxy indolin-3-ones under mild conditions. acs.org

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of mono-substituted indolin-3-ones with allyl methyl carbonates is an effective way to generate C2-quaternary centers with good yields and high enantioselectivity. rsc.org

Mannich and Michael Reactions: The imine-like character of the indolin-3-one allows it to participate in Mannich reactions. rsc.orgbohrium.com Asymmetric Mannich reactions of 2-aryl-3H-indol-3-ones with aldehydes or ketones have been developed using organocatalysts to produce C2-quaternary indolin-3-ones with excellent stereoselectivity. researchgate.net

Addition of Nucleophiles: A variety of nucleophiles can be added to the C2 position. This includes alkynylation using alkynylsilanes under platinum catalysis to yield propargylic amine-fused indolin-3-ones. rsc.org

Derivatization of Hydroxyl Groups

The two phenolic hydroxyl groups at the C5 and C6 positions are prime targets for derivatization, which can alter the molecule's physicochemical properties. Standard methods for derivatizing phenols are applicable.

Acylation: This reaction converts the hydroxyl groups into esters. It is typically achieved using acylating reagents like fluorinated anhydrides or by reacting the compound with an acid anhydride (B1165640) such as propionyl or benzoyl anhydride. jfda-online.comresearch-solution.comnih.gov This transformation can increase hydrophobicity and improve chromatographic behavior. nih.gov

Alkylation/Esterification: Alkylation introduces an alkyl group, converting the phenols to ethers. gcms.cz Esterification, the reaction of the phenolic hydroxyls with a carboxylic acid, is a common alkylation method to produce esters, which often exhibit good stability for analysis. gcms.cz Reagents like N-butylboronic acid can react with 1,2-diols to form stable five-membered ring boronate derivatives. gcms.cz

Optimization of Synthetic Yields and Purity for Indolinone Compounds

Optimizing the synthesis of indolinone compounds is crucial for achieving high yields and purity, especially given the potential for side reactions and the instability of dihydroxy-substituted products. google.com

Optimization of Reaction Conditions

Systematic variation of reaction parameters is key to maximizing product formation. For the copper-catalyzed synthesis of 2,2-disubstituted indolin-3-ones from 2-aryl indoles, extensive optimization has been performed.

Table 1: Optimization of Copper-Catalyzed Synthesis of 2,2-Disubstituted Indolin-3-ones This table is interactive. You can sort and filter the data by clicking on the headers.

| Entry | Catalyst (mol%) | Base | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | CuCl (30) | Pyridine | K₂S₂O₈ | Toluene | 24 | n.r. | nih.govresearchgate.net |

| 2 | CuCl (30) | Pyridine | Oxone | Toluene | 24 | n.r. | nih.govresearchgate.net |

| 3 | CuCl (30) | Pyridine | Air | Toluene | 24 | <10 | nih.govresearchgate.net |

| 4 | CuCl (30) | Pyridine | TBHP | CH₃CN | 12 | 34 | nih.govresearchgate.net |

| 5 | Cu(OTf)₂ (20) | Pyridine | TBHP | CH₃CN | 12 | 72 | nih.govresearchgate.net |

| 6 | Cu(OTf)₂ (20) | 2,6-Lutidine | TBHP | CH₃CN | 12 | 78 | nih.govresearchgate.net |

| 7 | Cu(OTf)₂ (20) | 2,6-Lutidine | TBHP | DCE | 12 | 65 | nih.govresearchgate.net |

(n.r. = no reaction; TBHP = tert-butyl hydroperoxide)

As shown in the table, the choice of catalyst, base, and solvent significantly impacts the reaction outcome. Copper(II) triflate (Cu(OTf)₂) proved superior to copper(I) chloride, and using a sterically hindered base like 2,6-lutidine further improved the yield to 78%. nih.govresearchgate.net

Table 2: Optimization of Oxidative Dearomative Coupling with TEMPO This table is interactive. You can sort and filter the data by clicking on the headers.

| Entry | Oxidant (eq.) | Catalyst (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | TEMPO⁺BF₄⁻ (1.0) | None | THF | 82 | mdpi.com |

| 2 | TEMPO⁺BF₄⁻ (1.0) | Cu(OTf)₂ (5) | THF | 99 | mdpi.com |

| 3 | TEMPO⁺BF₄⁻ (1.0) | Fe(OTf)₂ (5) | THF | 98 | mdpi.com |

| 4 | TEMPO⁺BF₄⁻ (1.0) | Sc(OTf)₃ (5) | THF | 98 | mdpi.com |

| 5 | TEMPO⁺BF₄⁻ (1.0) | Cu(OTf)₂ (0.5) | THF | 96 | mdpi.com |

(Reaction of 2-phenylindole (B188600) with dimedone)

In TEMPO-mediated reactions, while the stoichiometric oxidant alone gives a high yield, the addition of a catalytic amount of a Lewis acid like Cu(OTf)₂ can push the yield to near quantitative (99%). mdpi.com

Purity and Purification Challenges

The purification of 5,6-dihydroxyindolin-3-one and its precursors is complicated by their instability. 5,6-dihydroxyindole is sensitive to both air and light, rapidly oxidizing and polymerizing in aqueous solutions. google.comrsc.org This necessitates careful handling, such as performing reactions under an inert atmosphere (nitrogen or argon) and protecting reaction flasks from light. rsc.org

Purification typically involves flash column chromatography. rsc.org For the synthesis of 5,6-dihydroxyindole, rapid purification on silica (B1680970) gel followed by crystallization from a solvent like hexane (B92381) is employed. rsc.org The final product must be stored at low temperatures (-20 °C or -80 °C) under an inert atmosphere to prevent degradation. When scaling up syntheses, recrystallization directly from the reaction mixture is a preferred method to minimize handling and potential decomposition, avoiding the risks associated with flammable organic solvents used in chromatography. google.com

Chemical Reactivity and Mechanistic Investigations of 5,6 Dihydroxyindolin 3 One Derivatives

Exploration of Oxidative and Reductive Transformations in Dihydroxyindolinones

The reactivity of 5,6-dihydroxyindolin-3-one is dominated by the redox chemistry of its catechol and ketone functionalities. These groups allow the molecule to participate in a range of oxidative and reductive transformations, which are central to its role in biological processes and its potential application in materials science.

Oxidative Transformations: The catechol moiety is highly susceptible to oxidation. In processes analogous to the oxidation of dopamine (B1211576) and 5,6-dihydroxyindole (B162784) (DHI), this compound can undergo a two-electron, two-proton oxidation to form the corresponding highly reactive indole-3-one-5,6-dione. This transformation proceeds through a semiquinone radical intermediate. swan.ac.ukacs.org The initial one-electron oxidation of catecholic compounds is often the rate-limiting step in autoxidation. acs.org

The resulting quinone is a potent electrophile and is prone to further reactions, most notably polymerization. The oxidative polymerization of DHI to form eumelanin (B1172464) is a well-established process involving the coupling of quinonoid intermediates. nih.govresearchgate.net It is highly probable that this compound, upon oxidation, engages in similar polymerization pathways, coupling with itself or other catecholamines to form complex, pigmented oligomers and polymers. nih.gov The extreme instability of the monomeric quinone form makes it difficult to isolate and characterize directly. researchgate.net The rate and pathway of this oxidation are sensitive to pH and the presence of oxidants like dissolved oxygen or metal ions. acs.orgrsc.orgrsc.org For instance, the oxidation of dopamine is enhanced in basic conditions which facilitate deprotonation. acs.org

Furthermore, the indolin-3-one core itself can be synthesized through oxidative methods. Copper-catalyzed oxidative de-aromatization of 2-arylindoles is a known route to produce indol-3-ones, which can then undergo further reactions like dimerization. rsc.org

Reductive Transformations: The indolin-3-one framework possesses two primary sites for reduction: the C3-ketone and the internal lactam (amide) bond.

Reduction of the C3-Ketone: The carbonyl group at the C3 position can be selectively reduced to a hydroxyl group, yielding 5,6-dihydroxyindolin-3-ol. This transformation can be achieved using various reducing agents. For the related isatin (B1672199) (indolin-2-one) system, chemoselective reduction of one carbonyl group is a key strategy. For example, B(C₆F₅)₃-catalyzed reactions with hydrosilanes have been used to reduce isatins to indolin-3-ones, demonstrating the possibility of selectively targeting carbonyls within this heterocyclic system. organic-chemistry.org

Reduction to Indoline (B122111): More strenuous reduction conditions can lead to the complete reduction of the ketone and the amide bond, resulting in the corresponding 5,6-dihydroxyindoline derivative.

The electrochemical properties of related dihydroxyindole systems have been studied extensively. Melanin (B1238610) films produced from the oxidative polymerization of DHI exhibit characteristic redox signatures in cyclic voltammetry. aip.orgscribd.com These studies reveal reversible and irreversible oxidation waves corresponding to the hydroquinone/quinone transitions within the polymer. scribd.comcsuohio.edu The table below summarizes electrochemical data for related systems, which provides a basis for predicting the redox behavior of this compound.

| Compound/System | Redox Process | Potential (V vs. ref) | Conditions/Reference Electrode | Source |

| DHI-Melanin Film | Oxidation Shoulder | ~0.14 | pH 7, Ag/AgCl | aip.org |

| DHI-Melanin Film | Oxidation Peak | ~0.31 | pH 7, Ag/AgCl | aip.org |

| DHI-Melanin Film | Reversible Oxidation (Quinone-Imine) | E₁/₂ = 0.125 | pH 7, Ag/AgCl | scribd.com |

| 5,6-Dihydroxyindole (DHI) | 1e⁻ Reduction (Quinone to Semiquinone) | 0.14 to 0.17 | NHE (Estimated) | swan.ac.uk |

| 5,6-Dihydroxyindole (DHI) | 1e⁻ Reduction (Semiquinone to Catechol) | -0.10 to -0.068 | NHE (Estimated) | swan.ac.uk |

This table presents electrochemical data for 5,6-dihydroxyindole (DHI) and its polymer, which serve as models for the redox behavior of the this compound catechol moiety.

Studies on Reaction Kinetics and Thermodynamics Pertaining to Indolinone Ring Systems

The kinetics and thermodynamics of reactions involving the indolin-3-one ring system are crucial for understanding its stability, reactivity, and potential for forming more complex structures. While specific data for the 5,6-dihydroxy derivative is scarce, studies on related indolinone and oxindole (B195798) (indolin-2-one) frameworks provide significant insights.

Thermodynamic Stability and Isomerism: Computational studies, particularly using Density Functional Theory (DFT), are instrumental in evaluating the stability and electronic properties of indolinone derivatives. frontiersin.orgrsc.org For substituted indolinones, DFT calculations can predict global reactivity parameters (GRPs) such as HOMO-LUMO energy gaps, hardness, and chemical potential, which correlate with the molecule's stability and reactivity. nih.govnih.gov For example, a larger HOMO-LUMO gap generally implies higher stability and lower reactivity. frontiersin.orgresearchgate.net In the case of this compound, the electron-donating hydroxyl groups are expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted indolin-3-one.

The relative stability of kinetic versus thermodynamic products is a key theme in the chemistry of related systems. In reactions of isatin, for instance, product ratios can be controlled by reaction conditions (e.g., temperature), with the more stable thermodynamic product being favored at higher temperatures or longer reaction times. researchgate.net

Computational modeling helps elucidate reaction pathways and activation energies. DFT studies on the reaction of β-enaminonitrile derivatives have been used to support plausible mechanistic pathways by calculating the energies of reactants and intermediates, where a smaller energy gap between HOMO and LUMO indicates higher reactivity. rsc.org Molecular dynamics (MD) simulations can further compute changes in both thermodynamics and kinetics upon ligand-protein binding for bioactive indolinones. nih.gov

The table below, derived from DFT studies on related indolinone derivatives, illustrates key thermodynamic parameters that govern reactivity.

| Parameter | Description | Significance for Reactivity | Source |

| ΔE (HOMO-LUMO) | Energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap indicates higher polarizability and greater chemical reactivity. | frontiersin.orgrsc.org |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated by -EHOMO). | A lower ionization potential suggests the molecule is a better electron donor (more easily oxidized). | rsc.org |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated by -ELUMO). | A higher electron affinity suggests the molecule is a better electron acceptor. | rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution (η ≈ (I - A) / 2). | A lower hardness value (softness) correlates with higher reactivity. | frontiersin.orgrsc.org |

| ΔG⁰PCT | Gibbs free energy change for photoinduced charge transfer. | A negative value indicates a thermodynamically favorable (exoergic) charge transfer process. | acs.org |

This table summarizes key quantum chemical descriptors used to predict the reactivity and thermodynamic properties of indolinone ring systems.

Mechanisms of Molecular Interactions Involving the this compound Framework

The this compound framework possesses a rich array of functional groups that can engage in a variety of non-covalent molecular interactions. These interactions are fundamental to its biological activity, its assembly into supramolecular structures like melanin, and its potential use as a ligand for metal ions or biomacromolecules. helmholtz-hips.deresearchgate.net

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The catechol hydroxyl groups (-OH) at positions 5 and 6 are potent hydrogen bond donors. The lactam nitrogen (-NH-) is also a hydrogen bond donor, while the C3-ketone oxygen and the lactam carbonyl oxygen (if considered as its indolin-2-one tautomer) are strong hydrogen bond acceptors. frontiersin.orgnih.govmdpi.com These interactions are critical in the binding of indolinone-based drugs to protein targets, such as the hinge region of kinases. mdpi.com DFT studies on substituted indolinones confirm their potential to form both intra- and intermolecular hydrogen bonds. frontiersin.orgnih.gov

Metal Chelation: The ortho-dihydroxy (catechol) arrangement is a classic bidentate ligand capable of strongly chelating a wide range of metal ions. This interaction is crucial in the biological roles of melanins and related precursors, which are known to bind metal ions like Fe(III), Cu(II), and Zn(II). scribd.comacs.org The binding of metal ions can significantly alter the redox properties of the catechol moiety. scribd.com Studies on fluorescent polymerized dopamine derivatives have shown that the redox potential of the system allows for selective interaction with specific metal ions, such as Fe(II). rsc.orgrsc.org

π-Interactions: The aromatic benzene (B151609) ring of the indolinone core can participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in proteins, or with other monomer units during polymerization. rsc.org These stacking interactions contribute to the stability of protein-ligand complexes and the structure of melanin polymers.

The following table summarizes the primary molecular interactions involving the this compound framework.

| Interaction Type | Functional Group(s) Involved | Role/Significance | Source |

| Hydrogen Bond Donor | 5-OH, 6-OH, 1-NH | Binding to H-bond acceptors (e.g., C=O, -NH₂ in proteins), solvent interactions. | frontiersin.orgmdpi.com |

| Hydrogen Bond Acceptor | 3-C=O | Binding to H-bond donors (e.g., -OH, -NH in proteins), solvent interactions. | frontiersin.orgmdpi.com |

| Metal Chelation | 5,6-dihydroxy (catechol) | Binds metal ions (Fe, Cu, Zn), influences redox potential, structural role in polymers. | scribd.comacs.org |

| π-π Stacking | Benzene ring | Interaction with other aromatic systems, contributes to polymer structure and ligand binding. | rsc.org |

| Dipole-Dipole | C=O, N-H | Orientation-specific interactions contributing to binding affinity and structural organization. | rsc.org |

| Dispersion/Hydrophobic | Entire carbon skeleton | Non-specific binding in lipophilic pockets, contributes to overall binding energy. | nih.gov |

This table outlines the key non-covalent interactions and the responsible functional groups within the this compound structure.

Biological Applications and Mechanistic Insights

Investigation of Biochemical Pathways Involving 5,6-Dihydroxyindolin-3-one Metabolism

The metabolism of this compound is primarily understood in the context of melanin (B1238610) synthesis, where it is considered a transient intermediate. In the Raper-Mason pathway of melanogenesis, the oxidation of L-DOPA by the enzyme tyrosinase leads to the formation of dopaquinone. Dopaquinone then undergoes intramolecular cyclization to form leucodopachrome, which is subsequently oxidized to dopachrome (B613829). While not the primary route, the tautomerization of dopachrome can lead to the formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5,6-dihydroxyindole (B162784) (DHI). The metabolic fate of these dihydroxyindoles can involve further oxidation and polymerization to form melanin.

Although this compound itself is not a central metabolite in this pathway, its structural similarity to these intermediates suggests potential involvement or formation under specific physiological or pathological conditions. The metabolism of indolinone derivatives often involves enzymatic modifications such as hydroxylation and conjugation, which facilitate their excretion. The dihydroxy-moieties on the benzene (B151609) ring of this compound are likely sites for such metabolic transformations.

Elucidation of Molecular Targets and Ligand Interactions for Indolinone Derivatives

The indolinone scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a variety of molecular targets, most notably protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.

Indolinone derivatives have been successfully developed as kinase inhibitors. Their mechanism of action typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate (B84403) group to the substrate. The specific interactions between the indolinone derivative and the kinase determine the inhibitor's potency and selectivity.

Table 1: Examples of Indolinone-Based Kinase Inhibitors and Their Primary Targets

| Indolinone Derivative | Primary Kinase Targets | Therapeutic Application |

| Sunitinib | VEGFRs, PDGFRs, c-KIT | Cancer |

| Nintedanib | VEGFRs, FGFRs, PDGFRs | Idiopathic Pulmonary Fibrosis, Cancer |

| Axitinib | VEGFRs | Cancer |

This table provides examples of approved drugs based on the indolinone scaffold and is for illustrative purposes of the general class of compounds, not this compound itself.

Functional Studies in Relevant Biological Systems at the Cellular Level

The functional consequences of the interactions of indolinone derivatives have been extensively studied in various cellular contexts. These studies have revealed a broad range of cellular effects, primarily linked to the inhibition of specific kinase-mediated signaling pathways.

In the context of cancer, indolinone-based kinase inhibitors have been shown to induce a variety of cellular responses, including:

Inhibition of Proliferation: By targeting kinases that drive the cell cycle, such as cyclin-dependent kinases (CDKs), these compounds can arrest cell growth.

Induction of Apoptosis: Inhibition of survival signaling pathways, often mediated by kinases like Akt, can lead to programmed cell death.

Anti-angiogenic Effects: By blocking the activity of vascular endothelial growth factor receptors (VEGFRs), indolinone derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

Beyond cancer, indolinone derivatives have demonstrated therapeutic potential in other diseases. For instance, their anti-inflammatory properties are attributed to the inhibition of kinases involved in inflammatory signaling cascades. In fibrotic diseases, the inhibition of fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs) can attenuate the excessive deposition of extracellular matrix.

While direct functional studies on this compound are limited, its structural similarity to other biologically active indolinones suggests that it may also modulate these cellular processes. Further research is needed to fully elucidate its specific cellular functions and therapeutic potential.

Advanced Analytical and Spectroscopic Characterization of 5,6 Dihydroxyindolin 3 One

Development of Chromatographic and Electrophoretic Methods for Indolinone Analysis

Chromatographic and electrophoretic techniques are fundamental for the separation and quantification of 5,6-dihydroxyindolin-3-one from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, alongside the high-resolution capabilities of capillary electrophoresis (CE).

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of indolinone compounds. Reversed-phase HPLC (RP-HPLC) methods are particularly effective. For instance, 5,6-dihydroxyindole (B162784), a closely related precursor, can be analyzed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com A typical isocratic method might utilize a mixture of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.it Gradient elution systems, often combining a buffer solution with an organic solvent like acetonitrile, are also employed to separate process-related impurities and degradation products. nih.govekb.eg The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the analyte at multiple wavelengths, aiding in peak identification and purity assessment.

Gas chromatography (GC) can also be utilized for the analysis of indolinone derivatives, particularly after a derivatization step such as trimethylsilylation to increase volatility and thermal stability. nih.gov This technique, often coupled with mass spectrometry (GC-MS), allows for the identification of various substituted 5,6-dihydroxyindoles. nih.gov

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. wikipedia.org Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of indole (B1671886) compounds. nih.govmdpi.com The use of chiral selectors in the background electrolyte enables the enantioseparation of chiral indolinone derivatives. nih.gov Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the sensitive and selective analysis of these compounds, facilitating the determination of their molecular structure. wikipedia.orgmdpi.com

| Technique | Stationary Phase/Capillary | Mobile Phase/Background Electrolyte | Detection | Application |

| RP-HPLC | C18 or C8 column | Acetonitrile/Water/Acid (e.g., Formic Acid) | UV/PDA, Fluorescence, MS | Purity assessment, impurity profiling, quantification |

| GC | Fused silica (B1680970) capillary column | Inert carrier gas (e.g., Helium) | FID, MS | Analysis of volatile derivatives, identification of isomers |

| CE | Fused silica capillary | Buffer solution (e.g., Borate buffer) | UV, DAD, MS | High-efficiency separation, chiral separation, trace analysis |

Application of Mass Spectrometry for Structural Elucidation and Impurity Profiling of Dihydroxyindolinones

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its impurities. When coupled with chromatographic techniques like HPLC or GC, MS provides detailed information about the molecular weight and fragmentation patterns of the analyte and its related substances.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. rsc.org This information is crucial for confirming the identity of this compound and for proposing the structures of unknown impurities. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like dihydroxyindolinones, often producing a prominent protonated molecule [M+H]⁺. rsc.org

Tandem mass spectrometry (MS/MS) is employed to obtain structural information by inducing the fragmentation of a selected precursor ion. The resulting product ion spectrum is a characteristic fingerprint of the molecule. This technique is invaluable for differentiating between isomers and for elucidating the structures of degradation products formed under various stress conditions. nih.gov The fragmentation patterns can reveal the loss of specific functional groups, providing clues to the molecule's structure.

Impurity profiling is a critical aspect of pharmaceutical analysis, and LC-MS is a powerful technique for this purpose. nih.govdphen1.com By comparing the mass spectra of the main component with those of the minor peaks in the chromatogram, process-related impurities and degradation products can be identified. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often performed to generate potential degradation products, which are then characterized by LC-MS/MS. dphen1.com

| Ionization Technique | Mass Analyzer | Key Information Obtained | Application |

| Electrospray Ionization (ESI) | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Molecular weight of polar and non-volatile compounds. | Routine analysis, coupling with HPLC. |

| High-Resolution Mass Spectrometry (HRMS) | TOF, Orbitrap | Accurate mass and elemental composition. | Structural confirmation, identification of unknowns. |

| Tandem Mass Spectrometry (MS/MS) | Triple Quadrupole, Ion Trap, Q-TOF | Fragmentation patterns, structural details of ions. | Structural elucidation of isomers and impurities. |

Utilization of Nuclear Magnetic Resonance and Vibrational Spectroscopy for Conformational and Electronic Analysis

Nuclear magnetic resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are powerful techniques for probing the conformational and electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. auremn.org.br ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. rsc.org For 5,6-dihydroxyindole, ¹H NMR chemical shifts in DMSO-d₆ have been reported, showing distinct signals for the aromatic, NH, and OH protons. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, leading to an unambiguous assignment of the structure. clockss.org Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry. mdpi.combeilstein-journals.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. americanpharmaceuticalreview.com The infrared spectrum of 5,6-dihydroxyindole shows characteristic absorption bands for O-H and N-H stretching, as well as vibrations associated with the aromatic ring. rsc.orgresearchgate.net The positions of these bands can be influenced by hydrogen bonding and the electronic nature of the substituents. nih.gov Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to predict the spectra of different conformers. mdpi.com

| Spectroscopic Technique | Information Provided | Key Spectral Features for this compound |

| ¹H NMR | Number, type, and connectivity of protons. | Chemical shifts and coupling constants of aromatic, NH, OH, and CH₂ protons. |

| ¹³C NMR | Carbon framework of the molecule. | Chemical shifts of aromatic, carbonyl, and aliphatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons. | Cross-peaks indicating ¹H-¹H and ¹H-¹³C correlations. |

| FTIR Spectroscopy | Molecular functional groups and vibrational modes. | Stretching and bending vibrations of O-H, N-H, C=O, and C=C bonds. |

| Raman Spectroscopy | Molecular vibrations, complementary to IR. | Symmetric stretching vibrations, skeletal modes of the ring system. |

Computational Chemistry and Theoretical Modeling of 5,6 Dihydroxyindolin 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. mdpi.com For indolinone derivatives, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311+G) are commonly employed to determine optimized geometries and bonding parameters. nih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and preferred conformation.

The electronic properties of 5,6-Dihydroxyindolin-3-one can be further characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap generally implies higher reactivity. For related indole (B1671886) derivatives, the HOMO-LUMO gap has been a subject of computational investigation to understand their electronic transitions and reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness measures its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons |

This table outlines key electronic structure and reactivity descriptors that can be derived from quantum chemical calculations for this compound.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations can be employed to explore the conformational landscape of this compound, revealing the different shapes it can adopt and the energetic barriers between these conformations. This is particularly important for understanding how the molecule might interact with its environment, including solvent molecules or biological targets.

In the context of drug design, MD simulations are frequently used to study the interactions between a ligand, such as an indolinone derivative, and a protein. espublisher.comnih.gov These simulations can predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, MD simulations could be used to investigate its interactions with water molecules to understand its solvation properties or to model its binding to a specific biological target if one were identified.

The output of an MD simulation is a trajectory that describes the position and velocity of every atom in the system over time. Analysis of this trajectory can provide information on:

Conformational Flexibility: Identifying the most stable conformations and the transitions between them.

Intermolecular Interactions: Characterizing the types and lifetimes of interactions with surrounding molecules.

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute.

| Simulation Aspect | Information Gained | Relevance for this compound |

|---|---|---|

| Conformational Analysis | Identification of low-energy conformers and rotational barriers. | Understanding the molecule's flexibility and preferred shapes. |

| Solvation Free Energy | Calculation of the energy change upon transferring the molecule from gas phase to solvent. | Predicting solubility in different solvents. |

| Ligand-Receptor Binding | Prediction of binding modes, binding free energy, and key interacting residues. | Hypothesizing potential biological targets and mechanisms of action. |

| Radial Distribution Functions | Probability of finding a solvent molecule at a certain distance from a solute atom. | Detailed understanding of the local solvent structure. |

This table summarizes the types of information that can be obtained from molecular dynamics simulations of this compound.

Prediction of Chemical Behavior and Spectroscopic Signatures for Indolinone Systems

Theoretical calculations are also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Computational methods can be used to calculate various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

For instance, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of a newly synthesized compound. Similarly, theoretical calculations can predict the chemical shifts in NMR spectra, providing detailed information about the chemical environment of each atom in the molecule.

The prediction of UV-Vis absorption spectra can be achieved using time-dependent DFT (TD-DFT). mdpi.com This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. For a chromophoric system like this compound, TD-DFT can help to understand its color and how its absorption properties might change in different environments or upon chemical modification. The accuracy of these predictions is often high, with good agreement between theoretical and experimental spectra for related indole and indolinone compounds. nih.govdntb.gov.ua

| Spectroscopic Technique | Calculated Property | Computational Method | Application for this compound |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT | Structural confirmation and identification of functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) with DFT | Detailed structural elucidation and assignment of proton and carbon signals. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic Transition Energies and Wavelengths | TD-DFT | Understanding electronic structure, color, and photophysical properties. |

This table provides an overview of how computational methods can be used to predict the spectroscopic signatures of this compound.

Emerging Research Directions and Future Perspectives in 5,6 Dihydroxyindolin 3 One Research

Development of Novel Synthetic Routes for Diverse Indolinone Scaffolds

The synthesis of structurally varied and complex molecules is fundamental to the discovery of new therapeutic agents. researchgate.net In the realm of indolinone chemistry, research is actively moving beyond traditional synthetic methods towards innovative strategies that offer greater efficiency, diversity, and stereochemical control.

A significant area of development is catalyst-driven scaffold diversity . This approach uses a common starting material that, depending on the catalyst and reaction conditions chosen, can be guided to form a variety of distinct molecular frameworks. researchgate.netnih.gov For instance, readily available indolyl ynones can be selectively converted into medicinally relevant structures such as spirocyclic indolenines, carbazoles, or quinolines by carefully selecting a silver(I) or gold(I) catalyst. researchgate.net This strategy streamlines the synthetic process, making it more atom-economical and less labor-intensive than pursuing separate synthetic routes for each scaffold. researchgate.netnih.gov

Another powerful technique is the use of annulation reactions with highly reactive intermediates like arynes. A [3+2] annulation reaction between methyl indole-2-carboxylates and arynes has been shown to be a highly efficient method for creating novel and previously unexplored indole-indolone fused ring systems under mild conditions. google.com This method is notable for its broad scope and tolerance of diverse functional groups, which is crucial for building libraries of compounds for biological screening. google.com

Furthermore, asymmetric catalysis is being employed to produce chiral indolin-3-one derivatives with high enantioselectivity. nih.gov Chiral Brønsted acids, for example, have been used to catalyze aza-Friedel–Crafts reactions between cyclic imines and indoles, yielding optically active indole-indolinone products. nih.gov Similarly, enantioselective aza-Morita–Baylis–Hillman (MBH) reactions catalyzed by phosphines provide a versatile route to C2-chiral indolines. nih.gov These asymmetric methods are critical as the stereochemistry of a molecule often dictates its biological activity.

Multicomponent reactions (MCRs) are also gaining traction as they allow for the rapid construction of complex molecules in a single step from readily available starting materials. nih.gov This approach enhances efficiency and reduces waste. nih.gov For example, substituted quinazolin-4(3H)-ones can be synthesized from 3-indolinone-2-carboxylates in a metal-free, one-pot reaction. nih.gov The ability of MCRs to quickly generate diverse libraries of compounds makes them particularly attractive for medicinal chemistry. nih.gov

| Synthetic Strategy | Key Features | Example Product Scaffolds | References |

|---|---|---|---|

| Catalyst-Driven Diversity | Uses a common starting material with varied catalysts to produce different scaffolds. High atom economy. | Spirocycles, Carbazoles, Quinolines | researchgate.net |

| Aryne Annulation | [3+2] cycloaddition with arynes. Creates novel fused ring systems under mild conditions. | Indole-indolone hybrids | google.com |

| Asymmetric Catalysis | Employs chiral catalysts (e.g., Brønsted acids, phosphines) to achieve high enantioselectivity. | Optically active Indole-indolinone derivatives | nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. Rapid, efficient, and generates diversity. | Quinazolin-4(3H)-ones | nih.gov |

Exploration of Untapped Biological Activities and Therapeutic Potentials of Dihydroxyindolinone Derivatives

While the anticancer properties of indolinone derivatives, particularly as kinase inhibitors, are well-documented, current research is venturing into new therapeutic areas, driven by the unique chemical properties of the 5,6-dihydroxyindolin-3-one scaffold. researchgate.netnih.gov

Neuroprotective Effects: The indole (B1671886) nucleus is a key feature in molecules with neuroprotective potential. nih.gov Derivatives are being investigated for their ability to combat oxidative stress and neuroinflammation, which are implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.comresearchgate.net Indole-phenolic hybrids have demonstrated multifunctional neuroprotective actions, including metal-chelation (specifically of copper ions), potent antioxidant effects against reactive oxygen species (ROS), and the ability to promote the disaggregation of amyloid-β peptides. nih.gov

Anti-inflammatory Properties: Beyond general antioxidant effects, dihydroxyindolinone derivatives are being explored for more specific anti-inflammatory roles. Indole derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov A promising new direction is the targeting of specific inflammatory enzymes. For instance, novel indolinone derivatives have been identified as inhibitors of Cathepsin C (CTSC), an enzyme that regulates a variety of cytokines and is considered a target for treating inflammatory bowel disease (IBD). nih.gov

Antiviral Activity: The catechol (5,6-dihydroxy) moiety is a critical pharmacophore for various biological activities. Recent studies on related structures, such as 5,6-dihydroxyflavone, have revealed potent antiviral activity against betacoronaviruses, including SARS-CoV-2 variants. nih.gov The mechanism appears to involve the blocking of viral entry into host cells by interfering with the interaction between the viral spike protein and the ACE2 receptor. nih.gov This suggests that this compound derivatives could be a promising scaffold for the development of new antiviral agents. mdpi.commdpi.com

Broad-Spectrum Enzyme Inhibition: The privileged indolinone scaffold is being leveraged to design inhibitors for a wide range of enzymes beyond kinases. researchgate.netnih.govresearchgate.net For neurological disorders, derivatives are being tested as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that regulate acetylcholine (B1216132) levels and are key targets in Alzheimer's therapy. nih.gov In metabolic diseases, isoindole-dione sulfonamides have shown potent inhibition of α-Glucosidase and aldose reductase, which are relevant to managing type 2 diabetes. nih.gov The same class of compounds also inhibits tyrosinase, an enzyme involved in melanin (B1238610) synthesis, highlighting potential applications in treating hyperpigmentation disorders. nih.gov

| Therapeutic Area | Mechanism of Action / Target | Potential Application | References |

|---|---|---|---|

| Neuroprotection | Antioxidant (ROS scavenging), anti-neuroinflammation, amyloid-β disaggregation, metal chelation | Alzheimer's Disease, Parkinson's Disease | nih.govnih.govunica.it |

| Anti-inflammatory | Inhibition of inflammatory mediators (TNF-α, IL-1β), Cathepsin C (CTSC) inhibition | Inflammatory Bowel Disease (IBD), Rheumatoid Arthritis | nih.govnih.gov |

| Antiviral | Inhibition of viral entry (spike-ACE2 interaction) | Betacoronavirus infections (e.g., COVID-19) | nih.gov |

| Enzyme Inhibition | AChE/BuChE, α-Glucosidase, Aldose Reductase, Tyrosinase, Kinases | Alzheimer's Disease, Diabetes, Hyperpigmentation, Cancer | nih.govresearchgate.netnih.govnih.gov |

Integration of Advanced Technologies for Comprehensive Indolinone Characterization

To fully exploit the potential of this compound derivatives, researchers are integrating advanced analytical and computational technologies for a more complete characterization of their structural, physicochemical, and biological properties.

Advanced Analytical Techniques: Modern pharmaceutical analysis relies on a suite of powerful techniques to ensure the quality, safety, and efficacy of drug candidates. mdpi.com For the structural elucidation and purity assessment of newly synthesized indolinone derivatives, a combination of spectroscopic and spectrometric methods is essential. These include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry (HRMS). nih.gov To analyze complex mixtures or biological samples, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are increasingly employed for their high sensitivity and selectivity. mdpi.com

Computational Chemistry and In Silico Modeling: Computational chemistry has become an indispensable tool in modern drug discovery, offering ways to predict molecular properties and interactions, thereby reducing the time and cost of research. nih.govgavinpublishers.com

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to investigate the molecular structure, vibrational frequencies (FT-IR, Raman), and electronic properties of indolinone derivatives. mdpi.com DFT calculations help in understanding frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting chemical reactivity and electronic transitions. echemcom.com

Molecular Docking and Dynamics: These simulation techniques are used to predict how a derivative will bind to a biological target, such as an enzyme's active site. nih.govnih.gov Docking studies can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are key to a compound's inhibitory activity and can guide further structural modifications to improve potency. nih.gov

QSAR and Pharmacokinetic Prediction: Quantitative Structure-Activity Relationship (QSAR) models attempt to correlate the chemical structure of a compound with its biological activity. youtube.com In silico tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process and avoid late-stage failures. nih.govnih.gov

This integrated approach, combining sophisticated experimental analysis with predictive computational modeling, provides a comprehensive understanding of this compound derivatives, accelerating their journey from novel chemical entities to potential therapeutic agents.

Q & A

Basic: What are the established synthesis protocols for 5,6-Dihydroxyindolin-3-one, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves oxidative cyclization of precursor indole derivatives under controlled pH and temperature. Solvent systems like ethanol/water mixtures are preferred to stabilize hydroxyl groups . Purification methods include reverse-phase HPLC or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity validation requires NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and rule out byproducts .

Advanced: How can mechanistic pathways for this compound’s reactivity be elucidated experimentally?

Methodological Answer:

Kinetic isotope effect (KIE) studies and trapping of reactive intermediates (e.g., using TEMPO for radical detection) are critical. Time-resolved spectroscopy (UV-Vis, fluorescence) under varying oxygen concentrations can reveal oxidation kinetics. Computational modeling (DFT) paired with experimental data validates proposed mechanisms .

Basic: What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

Stability assays in buffers (pH 4–9) at 37°C, monitored via LC-MS over 24–72 hours, identify degradation products. Accelerated stability studies (e.g., 40°C/75% RH) combined with FTIR track hydroxyl group oxidation. Storage recommendations: anhydrous conditions at -20°C in amber vials to prevent photodegradation .

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Systematic meta-analysis of existing literature (e.g., PRISMA guidelines) to identify variables like assay conditions, cell lines, or solvent effects. Replicate key studies under standardized protocols (e.g., OECD guidelines for cytotoxicity) to isolate confounding factors. Use dose-response curves and statistical tools (ANOVA, Bland-Altman plots) to quantify discrepancies .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

Use immortalized cell lines (e.g., HEK293, HepG2) for cytotoxicity (MTT assay) and genotoxicity (Comet assay). Include positive controls (e.g., hydrogen peroxide for oxidative stress). For receptor-binding studies, SPR (surface plasmon resonance) quantifies affinity for targets like melanocortin receptors .

Advanced: How can computational tools predict this compound’s electronic properties for material science applications?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) model HOMO-LUMO gaps and redox potentials. Molecular dynamics simulations (AMBER/CHARMM) assess solubility and aggregation behavior. Validate predictions against experimental X-ray crystallography data (e.g., bond lengths, dihedral angles) .

Basic: What guidelines ensure rigorous data presentation in publications on this compound?

Methodological Answer:

Follow journal-specific standards (e.g., Medicinal Chemistry Research):

- Tables: Include yield, purity, and spectroscopic data (δ ppm for NMR, m/z for HRMS).

- Figures: Use line graphs for kinetic data and heatmaps for dose-dependent effects. Avoid duplicating data in text and visuals .

- Supplemental Information: Raw crystallographic data (CIF files) and HPLC chromatograms .

Advanced: How to design a research proposal for studying this compound’s role in neurodegenerative pathways?

Methodological Answer:

- Hypothesis: “this compound modulates α-synuclein aggregation via redox interactions.”

- Methods:

- In vitro: Thioflavin T assays for fibril formation; TEM for morphology.

- In vivo: Transgenic C. elegans models (e.g., NL5901 strain) treated with 0.1–10 µM compound.

- Controls: Include antioxidants (e.g., ascorbate) and knockout strains .

Basic: What are the best practices for literature reviews on this compound’s pharmacological potential?

Methodological Answer:

Use databases (PubMed, SciFinder) with keywords: “indolinone derivatives,” “redox-active heterocycles,” “neuroprotective agents.” Critically appraise sources using PRISMA flowcharts, prioritizing peer-reviewed studies over patents. Track citation networks (e.g., Web of Science) to identify seminal works .

Advanced: How to integrate this compound into cross-disciplinary research (e.g., materials chemistry vs. medicinal chemistry)?

Methodological Answer:

- Materials Science: Study its semiconductor properties via cyclic voltammetry and bandgap measurements.

- Medicinal Chemistry: Optimize bioavailability via prodrug design (e.g., acetyl-protected hydroxyl groups).

- Collaborative Framework: Use shared datasets (e.g., Cambridge Structural Database) and joint authorship to align objectives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.